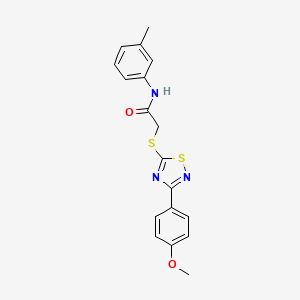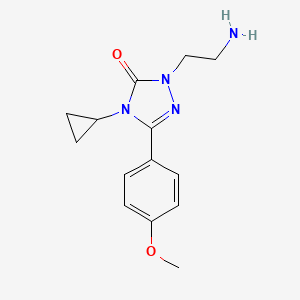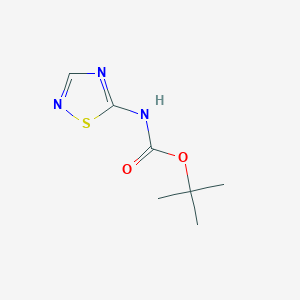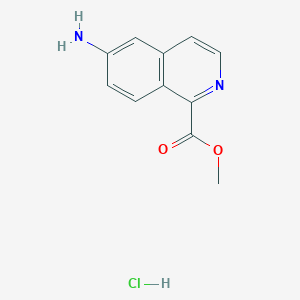
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the methoxyphenyl and m-tolyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation
Mechanism of Action
The mechanism by which 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 1,2,3-thiadiazole
- 1,2,5-thiadiazole
- 1,3,4-thiadiazole These compounds share the thiadiazole ring but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of the methoxyphenyl and m-tolyl groups in 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide distinguishes it from other thiadiazole derivatives, potentially offering unique advantages in specific applications .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-4-3-5-14(10-12)19-16(22)11-24-18-20-17(21-25-18)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMSBQWIBFKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methoxypiperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869756.png)


![spiro[2.4]heptane-5-carbaldehyde](/img/structure/B2869762.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)


![4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2869772.png)


![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2869777.png)

